molecular formula C14H14BrNO B1281992 2-(4-Bromoanilino)-1-phenyl-1-ethanol CAS No. 91851-17-1

2-(4-Bromoanilino)-1-phenyl-1-ethanol

Cat. No.: B1281992
CAS No.: 91851-17-1
M. Wt: 292.17 g/mol
InChI Key: XFRALYJTWIROQI-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-1-phenyl-1-ethanol is an organic compound that features a bromine-substituted aniline group attached to a phenyl-ethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromoanilino)-1-phenyl-1-ethanol typically involves the reaction of 4-bromoaniline with benzaldehyde under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-1-phenyl-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(4-Bromoanilino)-1-phenyl-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromoanilino)-1-phenyl-1-ethanol exerts its effects involves interactions with various molecular targets. The bromine-substituted aniline group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl-ethanol structure may also play a role in binding to specific receptors or active sites, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromoanilino)-1-phenyl-1-ethanol is unique due to the combination of the bromine-substituted aniline group and the phenyl-ethanol structure. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-bromoanilino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,14,16-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRALYJTWIROQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537924
Record name 2-(4-Bromoanilino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91851-17-1
Record name 2-(4-Bromoanilino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromoanilino)-1-phenyl-1-ethanone (3.50 g, 0.0121 mol) in anhydrous methanol (200 mL) was cooled to 0° C. and sodium borohydride (2.28 g, 0.0603 mol) was added at once. The mixture was allowed to warm up to ambient temperature while stirring under an atmosphere of nitrogen for three hours. The reaction was quenched by dropwise addition of acetic acid, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (120 mL) and water (85 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure to yield 2-(4-bromoanilino)-1-phenyl-1-ethanol (3.49 g, 0.0117 mol) as a yellow oil.
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3.5 g
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200 mL
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2.28 g
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Synthesis routes and methods II

Procedure details

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